
N-(2-methoxy-4-nitrophenyl)-2-(4-methoxyphenoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-4-nitrophenyl)-2-(4-methoxyphenoxy)propanamide, also known as MNPA, is a chemical compound that has gained the attention of researchers due to its potential applications in scientific research. MNPA is a bioactive molecule that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation. In
Mécanisme D'action
N-(2-methoxy-4-nitrophenyl)-2-(4-methoxyphenoxy)propanamide is believed to inhibit the activity of acetylcholinesterase by binding to the active site of the enzyme. This binding prevents the breakdown of acetylcholine, leading to an increase in its levels in the brain. This increase in acetylcholine levels has been found to improve cognitive function and memory.
Biochemical and Physiological Effects
In addition to its ability to inhibit acetylcholinesterase, N-(2-methoxy-4-nitrophenyl)-2-(4-methoxyphenoxy)propanamide has been found to exhibit various other biochemical and physiological effects. N-(2-methoxy-4-nitrophenyl)-2-(4-methoxyphenoxy)propanamide has been found to exhibit antioxidant activity, which can help protect cells from oxidative damage. N-(2-methoxy-4-nitrophenyl)-2-(4-methoxyphenoxy)propanamide has also been found to exhibit anti-inflammatory activity, which can help reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-methoxy-4-nitrophenyl)-2-(4-methoxyphenoxy)propanamide in lab experiments is its ability to inhibit acetylcholinesterase, which can lead to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels can be used to study the effects of acetylcholine on cognitive function and memory. However, one of the limitations of using N-(2-methoxy-4-nitrophenyl)-2-(4-methoxyphenoxy)propanamide in lab experiments is its potential toxicity. N-(2-methoxy-4-nitrophenyl)-2-(4-methoxyphenoxy)propanamide has been found to exhibit cytotoxic effects on certain cell lines, which can limit its use in certain experiments.
Orientations Futures
There are several future directions that can be explored with regards to N-(2-methoxy-4-nitrophenyl)-2-(4-methoxyphenoxy)propanamide. One direction is to investigate its potential as a treatment for Alzheimer's disease. Alzheimer's disease is characterized by a decrease in acetylcholine levels in the brain, and N-(2-methoxy-4-nitrophenyl)-2-(4-methoxyphenoxy)propanamide's ability to increase acetylcholine levels makes it a promising candidate for further investigation. Another direction is to investigate its potential as an antioxidant and anti-inflammatory agent. N-(2-methoxy-4-nitrophenyl)-2-(4-methoxyphenoxy)propanamide's ability to exhibit antioxidant and anti-inflammatory activity makes it a promising candidate for further investigation in these areas.
Conclusion
N-(2-methoxy-4-nitrophenyl)-2-(4-methoxyphenoxy)propanamide is a bioactive molecule that has gained the attention of researchers due to its potential applications in scientific research. N-(2-methoxy-4-nitrophenyl)-2-(4-methoxyphenoxy)propanamide has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation. In this paper, we have explored the synthesis method of N-(2-methoxy-4-nitrophenyl)-2-(4-methoxyphenoxy)propanamide, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. N-(2-methoxy-4-nitrophenyl)-2-(4-methoxyphenoxy)propanamide's ability to inhibit acetylcholinesterase, exhibit antioxidant and anti-inflammatory activity, and increase acetylcholine levels in the brain make it a promising candidate for further investigation in scientific research.
Méthodes De Synthèse
N-(2-methoxy-4-nitrophenyl)-2-(4-methoxyphenoxy)propanamide can be synthesized using a two-step process. The first step involves the preparation of 2-(4-methoxyphenoxy)propanoic acid by the reaction of 4-methoxyphenol with 2-bromo propionic acid in the presence of a base. The second step involves the reaction of 2-(4-methoxyphenoxy)propanoic acid with 2-methoxy-4-nitroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form N-(2-methoxy-4-nitrophenyl)-2-(4-methoxyphenoxy)propanamide.
Applications De Recherche Scientifique
N-(2-methoxy-4-nitrophenyl)-2-(4-methoxyphenoxy)propanamide has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation in scientific research. N-(2-methoxy-4-nitrophenyl)-2-(4-methoxyphenoxy)propanamide has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which has been found to improve cognitive function and memory.
Propriétés
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-2-(4-methoxyphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6/c1-11(25-14-7-5-13(23-2)6-8-14)17(20)18-15-9-4-12(19(21)22)10-16(15)24-3/h4-11H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZWCSLWZAGDKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-4-nitrophenyl)-2-(4-methoxyphenoxy)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

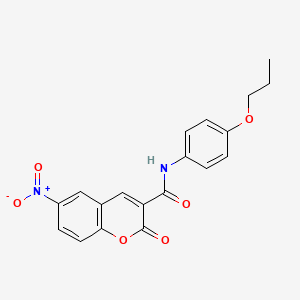
![ethyl 4-(4-bromophenyl)-2-methyl-5-oxo-4a,5-dihydro-4H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4943926.png)
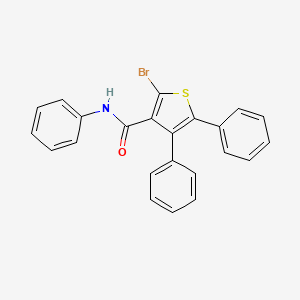

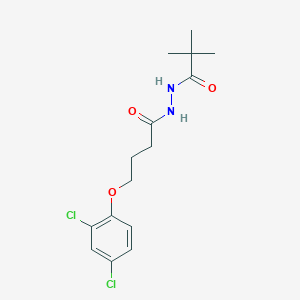
![N~1~-(4-bromophenyl)-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B4943969.png)
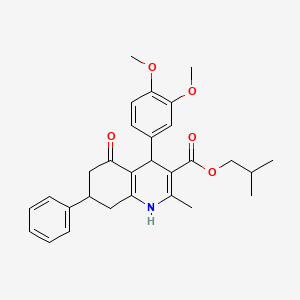
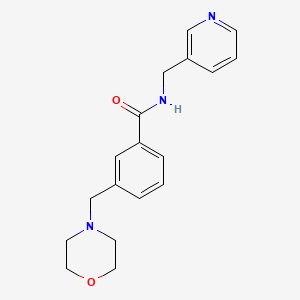
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4944008.png)
![N-(5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]thio}-1,3,4-thiadiazol-2-yl)-2-(1-piperidinyl)acetamide](/img/structure/B4944011.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4944019.png)
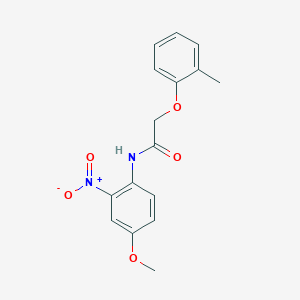
![4-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B4944033.png)
![N-methyl-2-phenoxy-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4944039.png)